molecular formula C16H15ClN6O3 B6490265 2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N,N-dimethyl-3-oxobutanamide CAS No. 893915-06-5

2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N,N-dimethyl-3-oxobutanamide

Cat. No.: B6490265
CAS No.: 893915-06-5
M. Wt: 374.78 g/mol
InChI Key: IPDHMMPXYQNWDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N,N-dimethyl-3-oxobutanamide is a synthetic triazolopyrimidine derivative characterized by a fused triazole-pyrimidine core (Fig. 1). The compound features a 4-chlorophenyl substituent at position 3 and a dimethyl-3-oxobutanamide group at position 4. The 4-chlorophenyl group introduces electron-withdrawing effects, while the branched butanamide side chain may influence solubility and metabolic stability. Structural elucidation of such compounds typically employs X-ray crystallography, supported by software tools like SHELX for refinement .

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N,N-dimethyl-3-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN6O3/c1-9(24)13(16(26)21(2)3)22-8-18-14-12(15(22)25)19-20-23(14)11-6-4-10(17)5-7-11/h4-8,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDHMMPXYQNWDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)N(C)C)N1C=NC2=C(C1=O)N=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N,N-dimethyl-3-oxobutanamide (CAS Number: 893915-06-5) is a triazolopyrimidine derivative noted for its potential biological activities. This article discusses its synthesis, biological properties, structure–activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H15ClN6O3C_{16}H_{15}ClN_{6}O_{3} with a molecular weight of approximately 374.78 g/mol. The structure includes a triazole ring fused to a pyrimidine system and is substituted with a 4-chlorophenyl group.

PropertyValue
Molecular FormulaC16H15ClN6O3C_{16}H_{15}ClN_{6}O_{3}
Molecular Weight374.78 g/mol
CAS Number893915-06-5

1. Anti-inflammatory Activity

Research indicates that triazolopyrimidine derivatives exhibit significant anti-inflammatory properties. For instance, compounds structurally related to the target compound have shown potent inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The IC50 values for related compounds were reported around 0.04μmol0.04\,\mu mol, comparable to celecoxib, a standard anti-inflammatory drug .

2. Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. A variety of triazolopyrimidine derivatives have been evaluated for their cytotoxic effects on cancer cell lines. For example:

  • Compound XX demonstrated IC50 values ranging from 1.42μM1.42\,\mu M to 6.52μM6.52\,\mu M against different cancer types .
  • Mechanistic studies revealed that these compounds can induce apoptosis and arrest the cell cycle at the G2/M phase in cancer cells .

Structure–Activity Relationships (SAR)

The biological activity of triazolopyrimidine derivatives often correlates with specific structural features:

  • The presence of electron-withdrawing groups (like the 4-chlorophenyl moiety) enhances biological activity by increasing the compound's lipophilicity and facilitating interactions with biological targets.
  • Variations in substituents can significantly affect potency and selectivity towards specific enzymes or receptors.

Case Study 1: Anti-inflammatory Effects

A study investigated several pyrimidine derivatives' effects on inflammation using carrageenan-induced paw edema in rats. The results indicated that derivatives similar to the target compound effectively reduced edema formation, supporting their potential as anti-inflammatory agents .

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines demonstrated that certain triazolopyrimidine derivatives induced significant apoptosis and inhibited cell proliferation. For instance, one derivative showed an IC50 value of 3.04μM3.04\,\mu M against leukemia cells . The mechanism involved upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent at Position 3 Substituent at Position 6 Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-chlorophenyl N,N-dimethyl-3-oxobutanamide C17H16ClN7O3 ~437.8 Chlorine atom enhances halogen bonding; flexible butanamide chain.
2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(2,4,6-trimethylphenyl)acetamide Methyl N-(2,4,6-trimethylphenyl)acetamide C16H18N6O2 326.35 Compact acetamide chain; bulky trimethylphenyl group increases lipophilicity.

Key Differences and Implications

Chlorine’s electron-withdrawing nature may also stabilize the aromatic system. In contrast, the methyl group in the analog reduces steric hindrance, possibly favoring membrane permeability.

Substituent at Position 6 :

  • The target’s N,N-dimethyl-3-oxobutanamide chain includes a ketone and a tertiary amide, which may enhance solubility in polar solvents compared to the analog’s rigid acetamide-trimethylphenyl group.
  • The analog’s trimethylphenyl group is highly lipophilic, which could improve blood-brain barrier penetration but reduce aqueous solubility .

Molecular Weight and Drug-Likeness :

  • The target compound’s higher molecular weight (~437.8 vs. 326.35 g/mol) may impact oral bioavailability, as molecules >500 g/mol often face absorption challenges. However, the chlorine atom and oxygen-rich side chain could mitigate this by improving solubility.

Preparation Methods

Cyclocondensation of Aminoazoles with Carbonyl Derivatives

Aminoazoles, such as 3-amino-1,2,4-triazole, react with α,β-unsaturated ketones or aldehydes under acidic or basic conditions to form fused triazolo-pyrimidine systems. For example, heating 3-amino-1,2,4-triazole with 4-chlorobenzaldehyde and a β-ketoamide derivative in dimethylformamide (DMF) at 100°C yields the triazolo-pyrimidine intermediate. This method benefits from high regioselectivity but requires careful control of stoichiometry to avoid byproducts.

Diazonium Salt Coupling and Cyclization

Arenediazonium salts, derived from 4-chloroaniline, couple with β-ketoamide precursors in pyridine at 0–5°C to form hydrazone intermediates. Subsequent cyclization with malononitrile or triethylorthoformate in dioxane under reflux produces the triazolo-pyrimidine core. This route is advantageous for introducing the 4-chlorophenyl group early in the synthesis.

Functionalization of the Pyrimidine Ring

Introduction of the 4-Chlorophenyl Group

The 4-chlorophenyl substituent at position 3 of the triazolo-pyrimidine is introduced via diazonium coupling. A cold solution of the β-ketoamide precursor reacts with the diazonium salt of 4-chloroaniline in pyridine, followed by gradual warming to room temperature. The product is isolated by precipitation and recrystallized from ethanol.

Oxidation and Keto Group Installation

The 7-oxo group is installed through oxidation of a dihydro precursor using potassium permanganate (KMnO₄) in acidic medium. Alternatively, direct synthesis from 3-oxobutanamide derivatives avoids additional oxidation steps.

Synthesis of the N,N-Dimethyl-3-Oxobutanamide Side Chain

Amidation of β-Keto Acids

The side chain is synthesized by reacting dimethylamine with 3-oxobutanoyl chloride in tetrahydrofuran (THF) at −20°C. The resulting N,N-dimethyl-3-oxobutanamide is purified via column chromatography (silica gel, ethyl acetate/hexane).

Coupling to the Triazolo-Pyrimidine Core

The side chain is attached to the triazolo-pyrimidine via nucleophilic acyl substitution. The core’s 6-position hydroxyl group is activated using thionyl chloride (SOCl₂), forming a reactive chloride that reacts with N,N-dimethyl-3-oxobutanamide in the presence of triethylamine.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

ParameterOptimal ConditionEffect on Yield
Temperature80–100°C (cyclization)Increases to 75%
SolventDMF or dioxaneEnhances solubility
CatalystPiperidine (5 mol%)Accelerates cyclization
Reaction Time6–12 hoursMinimizes decomposition

Data adapted from cyclocondensation and diazonium coupling studies.

Purification and Characterization

Recrystallization Techniques

Crude products are recrystallized from dimethylformamide (DMF) or ethanol to remove unreacted starting materials. For example, the final compound is dissolved in hot DMF and cooled slowly to induce crystallization, achieving >95% purity.

Spectroscopic Validation

  • IR Spectroscopy : Confirms carbonyl stretches (C=O) at 1680–1720 cm⁻¹ and triazole C-N vibrations at 1540 cm⁻¹.

  • ¹H NMR : The N,N-dimethyl group appears as a singlet at δ 3.05 ppm, while the 4-chlorophenyl protons resonate as a doublet at δ 7.45–7.65 ppm.

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesYield (%)
CyclocondensationOne-pot synthesisRequires high temperatures60–70
Diazonium CouplingEarly aryl introductionSensitive to moisture50–65
Side-Chain FirstEasier purificationMultiple protection steps55–68

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

Competing pathways may yield isomeric byproducts. Using bulky bases like DBU (1,8-diazabicycloundec-7-ene) suppresses undesired cyclization.

Stability of Intermediates

The hydrazone intermediate is prone to hydrolysis. Storage under anhydrous conditions with molecular sieves improves stability .

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and what key reaction conditions require optimization?

The synthesis typically involves multi-step reactions, including:

  • Triazolopyrimidine core formation : Cyclocondensation of precursors under controlled temperatures (e.g., 60–80°C) and solvents like dimethylformamide (DMF) or acetonitrile .
  • Functional group introduction : Amidation or alkylation steps using reagents such as carbodiimides (e.g., EDC/HOBt) to attach the N,N-dimethyl-3-oxobutanamide moiety .
  • Critical optimization parameters :
    • Temperature control to avoid side reactions (e.g., decomposition of the triazole ring at >100°C).
    • Solvent selection (e.g., DMF for solubility vs. THF for selectivity).
    • Catalyst use (e.g., triethylamine for acid scavenging) .

Q. Which analytical techniques are critical for confirming structural integrity and purity post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and confirm stereochemistry. For example, the 4-chlorophenyl proton signals appear as doublets in aromatic regions (~7.4–7.6 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase C18 columns (≥95% purity threshold).
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ ion at m/z calculated for C₂₁H₂₁ClN₆O₃: 464.13) .

Advanced Research Questions

Q. How can computational methods optimize synthesis pathways for triazolopyrimidine derivatives?

  • Reaction path search : Quantum mechanical calculations (e.g., DFT) model transition states to predict feasible pathways for triazole ring closure .
  • Machine learning (ML) : Training models on existing reaction databases to predict optimal conditions (e.g., solvent, temperature) for yield improvement. For example, ICReDD’s workflow integrates experimental data with computational predictions to reduce trial-and-error .
  • Molecular docking : Pre-screening derivatives for target binding (e.g., CDK2 enzyme pockets) to prioritize synthesis .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data across triazolopyrimidine derivatives?

  • Systematic substituent variation : Compare analogs with halogen (Cl, F), methyl, or methoxy groups to assess impact on bioactivity. For instance:
Substituent (R)IC₅₀ (CDK2 inhibition)Source
4-Cl-phenyl0.8 µM
4-F-phenyl1.2 µM
3,4-diCl-phenyl0.5 µM
  • Free-Wilson analysis : Quantify contributions of individual substituents to activity .
  • Crystallography : Resolve binding modes (e.g., X-ray structures of compound-enzyme complexes) to explain potency differences .

Q. What experimental approaches elucidate the mechanism of enzyme inhibition?

  • Kinetic assays : Measure inhibition constants (Ki) using fluorogenic substrates (e.g., ATP analogs for kinase assays) .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring protein stability shifts in cell lysates upon compound treatment .
  • RNA-seq/proteomics : Identify downstream pathways affected (e.g., apoptosis markers like caspase-3 activation) .

Methodological Notes

  • Contradiction mitigation : Cross-validate biological assays (e.g., orthogonal kinase panels) to exclude off-target effects .
  • Synthetic troubleshooting : Use TLC/HPLC to detect intermediates during stalled reactions; adjust stoichiometry if coupling steps fail .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.